molecular formula C28H54N4O10S B12310621 N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

Cat. No.: B12310621
M. Wt: 638.8 g/mol
InChI Key: KCEDJIKXCRNXKQ-UHFFFAOYSA-N
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Description

Biotin-PEG8-CH2CH2NH2 is a linear heterobifunctional polyethylene glycol (PEG) reagent with biotin and primary amine groups at the ends of the molecular chain. This compound is widely used in biochemical and biotechnological applications due to its ability to bind strongly to streptavidin and avidin through stable amide junctions. The PEG spacer enhances the water solubility, flexibility, and stability of the biotinylated molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG8-CH2CH2NH2 typically involves the conjugation of biotin to a PEG chain terminated with an amine group. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) ester, which reacts with the amine group on the PEG chain to form a stable amide bond. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to prevent degradation of the biotin.

Industrial Production Methods

In industrial settings, the production of Biotin-PEG8-CH2CH2NH2 involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as dialysis, ultrafiltration, and chromatography to remove unreacted starting materials and by-products. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the molecular weight and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The primary amine group can react with NHS esters, carboxylic acids, and other electrophilic reagents to form amide bonds.

    Oxidation and Reduction: The biotin moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    NHS Esters: Used for coupling reactions with the amine group.

    Carboxylic Acids: React with the amine group to form amide bonds.

    Organic Solvents: DMSO and DMF are commonly used to dissolve reactants and facilitate reactions.

Major Products Formed

The primary product formed from these reactions is a biotinylated molecule with enhanced solubility and stability due to the PEG spacer.

Scientific Research Applications

Biotin-PEG8-CH2CH2NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.

    Biology: Facilitates the detection and immobilization of biomolecules through biotin-streptavidin interactions.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Used in the development of diagnostic assays and biosensors.

Mechanism of Action

The primary mechanism of action of Biotin-PEG8-CH2CH2NH2 involves the strong binding affinity of biotin to streptavidin and avidin. This interaction is highly specific and stable, allowing for the efficient attachment of biotinylated molecules to surfaces or other biomolecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating the binding process.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG2-amine: A shorter PEG chain with similar biotinylation properties.

    Biotin-PEG4-NHS: Contains an NHS ester for easier coupling reactions.

    Biotin-PEG8-alcohol: Similar PEG length but with an alcohol group instead of an amine.

Uniqueness

Biotin-PEG8-CH2CH2NH2 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring minimal steric hindrance and enhanced stability.

Properties

Molecular Formula

C28H54N4O10S

Molecular Weight

638.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34)

InChI Key

KCEDJIKXCRNXKQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Origin of Product

United States

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